molecular formula C9H9F2NO2 B13041928 Ethyl 2-(3,5-difluoropyridin-2-yl)acetate

Ethyl 2-(3,5-difluoropyridin-2-yl)acetate

Cat. No.: B13041928
M. Wt: 201.17 g/mol
InChI Key: ZFTSWXRWTYKRLS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3,5-difluoropyridin-2-yl)acetate typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3,5-difluoropyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,5-difluoropyridin-2-yl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like DMF or DMSO at elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives .

Scientific Research Applications

Ethyl 2-(3,5-difluoropyridin-2-yl)acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(3,5-difluoropyridin-2-yl)acetate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in various pathways .

Properties

Molecular Formula

C9H9F2NO2

Molecular Weight

201.17 g/mol

IUPAC Name

ethyl 2-(3,5-difluoropyridin-2-yl)acetate

InChI

InChI=1S/C9H9F2NO2/c1-2-14-9(13)4-8-7(11)3-6(10)5-12-8/h3,5H,2,4H2,1H3

InChI Key

ZFTSWXRWTYKRLS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=N1)F)F

Origin of Product

United States

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